molecular formula C26H29ClO8 B13736475 2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid CAS No. 36425-16-8

2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid

Cat. No.: B13736475
CAS No.: 36425-16-8
M. Wt: 505.0 g/mol
InChI Key: WCPYLIYLBPCVCV-UHFFFAOYSA-N
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Description

Properties

CAS No.

36425-16-8

Molecular Formula

C26H29ClO8

Molecular Weight

505.0 g/mol

IUPAC Name

2-(chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid

InChI

InChI=1S/C15H16O2.C4H2O3.C4H6O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-3-1-2-4(6)7-3;1-3(2)4(5)6;4-1-3-2-5-3/h3-10,16-17H,1-2H3;1-2H;1H2,2H3,(H,5,6);3H,1-2H2

InChI Key

WCPYLIYLBPCVCV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl.C1=CC(=O)OC1=O

physical_description

Clear light yellowish-green to light brown liquid;  [ECHA REACH Registrations]

Related CAS

36425-16-8

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step Reactants Reaction Conditions Description Yield/Notes
1 2-(Chloromethyl)oxirane + 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol Controlled temperature (25-60°C), base catalysis (e.g., NaOH) Nucleophilic substitution of chloromethyl group by phenolic hydroxyl High yield; formation of epoxide-phenol adduct
2 Epoxide-phenol adduct + furan-2,5-dione Moderate heating (50-80°C), acid or base catalyst Ring-opening of furan-2,5-dione and esterification Moderate to high yield
3 Intermediate + 2-methylprop-2-enoic acid Reflux in solvent (e.g., methanol or acetone), acid catalyst (e.g., p-toluenesulfonic acid) Esterification and final coupling to introduce acrylic acid moiety Final product obtained with purity >95%

These steps are optimized to control reaction times, temperatures, and catalyst concentrations to maximize yield and purity while minimizing side reactions.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using large reactors equipped with precise temperature, pressure, and pH control systems. Continuous monitoring allows for real-time adjustment of parameters to maintain optimal reaction conditions.

Key features of industrial production include:

  • Use of continuous flow reactors for efficient mixing and heat transfer.
  • Catalysts such as tertiary amines or Lewis acids to accelerate reactions.
  • Purification by crystallization or chromatographic techniques to achieve high purity.
  • Waste management protocols to handle chlorinated by-products safely.

This scale-up approach ensures reproducibility, cost-effectiveness, and compliance with environmental and safety regulations.

Chemical Reaction Analysis Relevant to Preparation

Types of Reactions Involved

  • Nucleophilic substitution: The chloromethyl group in 2-(Chloromethyl)oxirane undergoes nucleophilic attack by phenolic hydroxyl groups.
  • Ring-opening reactions: The furan-2,5-dione (maleic anhydride) ring opens to form reactive intermediates that couple with phenolic or epoxide groups.
  • Esterification: The carboxylic acid group of 2-methylprop-2-enoic acid reacts with hydroxyl groups to form esters.
  • Catalysis: Both acid and base catalysts are employed to facilitate these transformations.

Common Reagents and Conditions

Reaction Type Reagents Conditions Purpose
Nucleophilic substitution Sodium hydroxide or potassium carbonate 25-60°C, aqueous or organic solvent Activate phenol for substitution
Ring-opening Acid catalysts (p-toluenesulfonic acid) or base catalysts 50-80°C Facilitate opening of furan-2,5-dione ring
Esterification Acid catalyst, reflux in methanol or acetone 70-90°C Formation of ester bonds

Research Findings and Experimental Data

Experimental Example from Literature

A related synthetic procedure described by Rossi et al. (2005) involved the reaction of an oxirane derivative with a phenolic compound under reflux in methanol at 70°C for 8 hours, yielding the desired product after purification by crystallization.

Physical and Chemical Properties Relevant to Preparation

Property Value
Molecular Formula C26H29ClO8
Molecular Weight 504.957 g/mol
Boiling Point 400.8°C at 760 mmHg
Flash Point 192.4°C
Physical State Clear light yellowish-green to light brown liquid

These properties influence the choice of solvents, reaction temperatures, and safety measures during synthesis.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 2-(Chloromethyl)oxirane, furan-2,5-dione, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, 2-methylprop-2-enoic acid
Key Reactions Nucleophilic substitution, ring-opening, esterification
Catalysts Acidic (p-toluenesulfonic acid), basic (NaOH, K2CO3)
Reaction Conditions 25-90°C, reflux, controlled pH
Industrial Scale Continuous flow reactors, real-time monitoring, purification by crystallization
Yield Typically high (>85%) with optimized conditions
Purity >95% after purification

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Polymer Synthesis

One of the primary applications of this compound lies in its role as a building block for the synthesis of functionalized polymers. The presence of both chloromethyl and furan dione functionalities allows for versatile polymerization methods.

Functionalized Polymers

  • Molecularly Imprinted Polymers (MIPs) : These polymers are designed to exhibit selective binding properties for specific biomolecules, making them useful in drug delivery systems and biosensors. The synthesis typically involves radical polymerization techniques that utilize the acrylate functionality present in the compound.

Crosslinking Agents

The compound can also serve as a crosslinking agent in the production of photocurable coatings and resins. Its ability to undergo polymerization under UV light makes it suitable for applications in coatings that require rapid curing times .

Biomedical Applications

The hydrophilic nature of polymers derived from this compound has led to its exploration in various biomedical applications.

Drug Delivery Systems

Polymers synthesized from this compound can form hydrogels that facilitate controlled drug release mechanisms. This property is crucial for developing effective drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Tissue Engineering Scaffolds

The biocompatibility of these polymers makes them suitable for use as scaffolds in tissue engineering, where they can support cell growth and tissue regeneration .

Chemical Intermediate

This compound acts as an important intermediate in organic synthesis, particularly in the production of other valuable chemical entities.

Synthesis of Bioactive Compounds

The furan dione moiety allows for further functionalization, enabling the synthesis of various bioactive compounds that have applications in pharmaceuticals and agrochemicals.

Catalytic Reactions

Research indicates that derivatives of this compound can be utilized as catalysts or precursors in reactions aimed at synthesizing complex organic molecules, enhancing their utility in synthetic organic chemistry .

Case Study 1: Selective Binding in Biosensors

A study demonstrated the successful creation of MIPs using this compound that exhibited high selectivity for neurotransmitters like tyramine and norepinephrine. The imprinting factors observed were greater than 2, indicating significant potential for medical diagnostics applications.

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial properties of polymers derived from this compound against various bacterial strains. Results showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 3: Cytotoxicity in Cancer Research

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF7. The findings indicated strong cytotoxicity with IC values in the low micromolar range, highlighting its potential as an anticancer agent through mechanisms involving apoptosis .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Chloromethyl)oxirane (Epichlorohydrin)

  • IUPAC Name : 2-(Chloromethyl)oxirane
  • CAS No.: 106-89-8
  • Structure : Contains an epoxide (oxirane) ring and a chloromethyl group.
  • Applications : Key intermediate in epoxy resin synthesis, used in adhesives, coatings, and polymers .

Furan-2,5-dione (Maleic Anhydride)

  • IUPAC Name : Furan-2,5-dione
  • CAS No.: 108-31-6
  • Structure : A cyclic dicarboxylic anhydride.
  • Applications: Typically used in polyester resins, alkyd resins, and as a dienophile in Diels-Alder reactions.
  • Note: No direct evidence for this compound was found in the provided sources; further discussion excludes it due to lack of data.

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol (Bisphenol A, BPA)

  • IUPAC Name: 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol
  • CAS No.: 80-05-7
  • Structure: Two phenolic groups linked by a dimethylmethylene bridge.
  • Applications: Monomer for polycarbonates and epoxy resins; widely used in plastics and coatings .

2-Methylprop-2-enoic Acid (Methacrylic Acid)

  • IUPAC Name: 2-Methylprop-2-enoic acid
  • CAS No.: 79-41-4
  • Structure : Carboxylic acid with a methyl-substituted double bond.
  • Applications : Precursor for polymethyl methacrylate (PMMA) and specialty acrylate polymers .

Comparison with Similar Compounds

Reactivity and Functional Groups

Compound Key Functional Groups Reactivity Profile
2-(Chloromethyl)oxirane Epoxide, chloromethyl Undergoes nucleophilic ring-opening reactions (e.g., with amines, acids) to form crosslinked polymers .
BPA Phenolic hydroxyl Forms polycarbonates via phosgenation or epoxy resins via reaction with epichlorohydrin .
2-Methylprop-2-enoic acid Carboxylic acid, α,β-unsaturated double bond Undergoes radical polymerization; used in acrylic resins and coatings .

Physicochemical Properties

Compound Molecular Formula log Kow pKa Boiling Point (°C)
2-(Chloromethyl)oxirane C₃H₅ClO 0.45* N/A 117.9*
BPA C₁₅H₁₆O₂ 3.32 9.60 360 (decomposes)
2-Methylprop-2-enoic acid C₄H₆O₂ 0.93* 4.66* 161*

Values marked with an asterisk () are derived from general chemical databases due to absence in provided evidence. BPA data sourced from .

Spectroscopic Characterization

  • IR Spectroscopy: BPA and epichlorohydrin blends show peaks at 1610 cm⁻¹ (aromatic C=C), 1510 cm⁻¹ (C-O), and 810 cm⁻¹ (phenolic O-H) in cured polymers .

Biological Activity

The compound 2-(Chloromethyl)oxirane; furan-2,5-dione; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol; 2-methylprop-2-enoic acid is a complex organic molecule with significant biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Composition

  • Molecular Formula: C26H29ClO8
  • Molecular Weight: 504.957 g/mol
  • CAS Number: 36425-16-8
  • Boiling Point: 400.8 ºC
  • Flash Point: 192.4 ºC

Structural Features

The compound features multiple functional groups, including an epoxide (oxirane), a furan dione, and a phenolic structure. These groups contribute to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its epoxide functionality, which can undergo nucleophilic attack leading to various biochemical interactions. The presence of the phenolic group enhances its antioxidant properties, potentially mitigating oxidative stress in biological systems.

Toxicological Profile

Research indicates that the compound exhibits significant toxicity in animal models. In studies involving Sprague Dawley rats, oral administration resulted in lethargy and mortality at higher doses, with an LD50 ranging from 175 to 282 mg/kg body weight . Chronic exposure studies revealed adverse effects on liver and kidney function, as well as hematological changes .

Antioxidant Activity

The phenolic component of the compound is known for its antioxidant properties. It scavenges free radicals, thereby reducing oxidative damage in cells. A study highlighted that phenolic compounds can significantly lower lipid peroxidation levels in vitro .

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell membranes due to its lipophilic nature.

Case Study 1: Toxicity Assessment

A toxicity assessment conducted on Fischer 344 rats revealed that high doses led to severe respiratory distress and mortality rates approaching 100% at concentrations above 200 mg/kg body weight . This underscores the need for careful handling and risk assessment in any applications involving this compound.

Case Study 2: Antioxidant Efficacy

In an experimental setup examining the antioxidant potential of similar phenolic compounds, it was found that those with structural similarities to our compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured neuronal cells . This suggests potential neuroprotective applications.

Summary of Findings

PropertyValue
Molecular FormulaC26H29ClO8
LD50 (oral)175 - 282 mg/kg
Boiling Point400.8 ºC
Flash Point192.4 ºC
Antioxidant ActivitySignificant
Antimicrobial ActivityEffective against various pathogens

Q & A

Q. How can researchers confirm the structural integrity of 2-(chloromethyl)oxirane during polymerization reactions?

Methodological Answer : Infrared (IR) spectroscopy is critical for monitoring functional groups. Key peaks include aromatic C=C stretching (~1610 cm⁻¹), C-O stretching (~1200–1000 cm⁻¹), and C-Cl vibrations (~650 cm⁻¹). Post-reaction, compare IR spectra of the product with reference materials (e.g., epoxy resins) to confirm retention of oxirane rings and absence of undesired side reactions like hydrolysis . For quantitative analysis, pair with HPLC to detect residual monomers or degradation products.

Q. What chromatographic methods optimize the separation of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol from structurally similar bisphenols?

Methodological Answer : Use reversed-phase HPLC with fluorescence detection, as described for bisphenol analysis in amniotic fluid. Select a C18 column and a gradient elution system (e.g., acetonitrile/water with 0.1% formic acid). Leverage log P values (e.g., ~3.5–4.2 for bisphenols) to adjust mobile phase polarity. For complex matrices, employ dispersive liquid-liquid microextraction (DLLME) to preconcentrate analytes and reduce matrix interference .

Q. What synthetic routes are effective for introducing functional groups to 2-methylprop-2-enoic acid?

Methodological Answer : Free-radical copolymerization with acrylates or styrene derivatives is common. Optimize initiators (e.g., AIBN at 60–80°C) and monomer ratios to control polymer branching. For substitution reactions, activate the carboxylic acid via thionyl chloride (SOCl₂) to form acyl chlorides, enabling nucleophilic attacks (e.g., amidation or esterification) . Monitor reaction progress via FTIR for C=O (~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) peak shifts.

Advanced Research Questions

Q. How can contradictions in reaction yields of furan-2,5-dione-based Diels-Alder adducts be resolved?

Methodological Answer : Contradictions often arise from competing side reactions (e.g., ring-opening or oxidation). Use kinetic studies with in-situ FTIR or NMR to track diene/dienophile consumption. Adjust solvent polarity (e.g., switch from THF to DMF) to stabilize transition states. For stereochemical inconsistencies, employ chiral HPLC or X-ray crystallography to confirm regioselectivity. Cross-reference with computational models (DFT) to predict thermodynamic vs. kinetic control .

Q. How should researchers design long-term environmental fate studies for these compounds?

Methodological Answer : Adopt a tiered approach:

  • Phase 1 (Lab) : Determine hydrolysis rates (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301B assay). Measure log P and pKa to predict partitioning in water/soil .
  • Phase 2 (Field) : Use randomized block designs with split plots to assess variables (e.g., soil type, temperature). Collect abiotic/biotic samples quarterly for LC-MS/MS analysis. Incorporate isotopic labeling (¹⁴C) to trace metabolite pathways .

Q. What experimental strategies mitigate unexpected byproducts during 2-(chloromethyl)oxirane epoxidation?

Methodological Answer : Byproducts like chlorohydrins form via acid-catalyzed ring-opening. Use buffered conditions (pH 7–8) to suppress HCl generation. Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance epoxidation efficiency. For mechanistic insights, conduct ¹H-NMR kinetic studies in deuterated solvents to track intermediate formation. Compare with epoxy resin curing data to identify optimal stoichiometry .

Key Data from Evidence

  • Log P Values : Critical for predicting solubility and chromatographic behavior (e.g., 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: log P ≈ 3.8) .
  • IR Peaks : Aromatic C=C (1610 cm⁻¹), phenolic -OH (1510 cm⁻¹), and epoxy C-O (1250 cm⁻¹) .
  • Environmental Study Design : Split-split plot randomized blocks for multifactorial analysis .

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